1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol
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Description
1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Biological Activity
1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol is a synthetic compound that exhibits significant biological activity. This compound features a cyclohexanol moiety and an imino-dihydropyridine structure, which contributes to its pharmacological potential. The following sections will explore its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives of 1,4-dihydropyridine have been evaluated for their effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of related compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against Bacillus subtilis, outperforming standard antibiotics like ampicillin .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been investigated. In vitro studies suggest that derivatives of dihydropyridine can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This activity is crucial for developing treatments for inflammatory diseases .
Anticancer Properties
Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, a derivative was tested against human breast cancer cells and demonstrated significant inhibition of cell proliferation at low concentrations.
Case Study: Antibacterial Activity
A study conducted on the antibacterial efficacy of pyridine derivatives found that certain modifications in the chemical structure significantly enhanced their activity against Gram-positive bacteria. The introduction of hydrophobic groups at specific positions increased the interaction with bacterial membranes, leading to enhanced antimicrobial effects .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | E. coli | 0.12 |
Compound B | S. aureus | 0.24 |
This compound | B. subtilis | 0.06 |
Case Study: Anti-inflammatory Mechanism
In a cellular model of inflammation, compounds similar to this compound were shown to downregulate the expression of TNF-alpha and IL-6. These findings suggest that such compounds may serve as potential therapeutic agents in managing inflammatory diseases.
Case Study: Anticancer Activity
In vitro tests revealed that certain dihydropyridine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights the potential use of these compounds in cancer therapy .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[(4-iminopyridin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12/h4-5,8-9,13,15H,1-3,6-7,10H2 |
InChI Key |
NUBCHWNFQHSNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2C=CC(=N)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.